molecular formula C23H26ClN5O2S B2360288 2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine CAS No. 1112306-48-5

2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine

Cat. No. B2360288
CAS RN: 1112306-48-5
M. Wt: 472
InChI Key: LRFUTJHLJJTOOX-UHFFFAOYSA-N
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Description

2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H26ClN5O2S and its molecular weight is 472. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

The compound is involved in the synthesis and biological evaluation of various derivatives, showing potential antimicrobial activities. For instance, derivatives of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones, including the mentioned compound, have been screened for their antimicrobial activities, with some demonstrating good or moderate activities against test microorganisms (Bektaş et al., 2007).

Synthesis and Labeling

The compound plays a role in the synthesis and labeling of pharmaceuticals. For example, it has been used in the synthesis of labeled compounds required for drug absorption, distribution, metabolism, and excretion (ADME) studies, and quantitative mass spectrometry bio-analytical studies (Zhang, Huang, & Huang, 2005).

Protein Kinase Inhibition

The compound contributes to the synthesis of protein kinase inhibitors, which are significant in cancer treatment. A hybrid flow and microwave approach involving this compound has been used to prepare protein kinase inhibitors efficiently (Russell et al., 2015).

Hypoglycemic Agents

Derivatives of the compound have been synthesized and evaluated as glucokinase activators. One of the derivatives demonstrated significant efficacy as a dual-acting hypoglycemic agent, activating both glucokinase and PPARγ when administered orally to normal mice (Song et al., 2011).

properties

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylphenyl)sulfonylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O2S/c1-3-17-5-8-19(9-6-17)32(30,31)21-15-26-23(27-22(21)25)29-12-10-28(11-13-29)20-14-18(24)7-4-16(20)2/h4-9,14-15H,3,10-13H2,1-2H3,(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFUTJHLJJTOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.